molecular formula C17H21N5O2 B2884181 8-[(3-Phenylpropyl)Amino]Caffeine CAS No. 364615-92-9

8-[(3-Phenylpropyl)Amino]Caffeine

Cat. No. B2884181
CAS RN: 364615-92-9
M. Wt: 327.388
InChI Key: SKQFDCUGMWKOAL-UHFFFAOYSA-N
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Description

“8-[(3-Phenylpropyl)Amino]Caffeine” is a derivative of caffeine, a stimulant found in various foods and drinks . Caffeine is a wakefulness-promoting medication used in the treatment of excessive sleepiness related to narcolepsy and sleep apnea . It is a norepinephrine–dopamine reuptake inhibitor (NDRI) and is thought to work by increasing levels of the neurotransmitters norepinephrine and dopamine in the brain .


Synthesis Analysis

The synthesis of caffeine derivatives involves various chemical reactions . For instance, the synthesis of 8-caffeinyl-triazolylmethoxy hybrid conjugates was initiated by the bromination of caffeine to increase the positive charge density on C (8) for the subsequent SNAr-type reaction .


Molecular Structure Analysis

The molecular structure of caffeine and its derivatives plays a crucial role in their function . Caffeine is a xanthine alkaloid derived from plants . The main synthesis pathway of caffeine in tea and coffee plants is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor .


Chemical Reactions Analysis

Caffeine undergoes various chemical reactions in the body . It is metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .


Physical And Chemical Properties Analysis

Caffeine has specific physical and chemical properties . It contains 2–3% caffeine, 3–5% tannins, 13% proteins, and 10–15% fixed oils . In the seeds, caffeine is present as a salt of chlorogenic acid (CGA). It also contains oil and wax .

Scientific Research Applications

Metabolic Modulation

8-(3-phenylpropyl)-1,3,7-triethylxanthine (PTX), a novel adenosine antagonist with higher receptor affinity than caffeine, exhibits stronger metabolic modulating effects. It enhances glucose, pyruvate, and glutamine consumption, and increases lactate, alanine, and acetate production. PTX also decreases protein oxidation, thereby protecting against oxidative stress-induced damage. This makes PTX a promising candidate for novel drug design due to its strong, non-cytotoxic metabolic modulation capabilities (Carrageta et al., 2018).

Adenosine Receptor Antagonism

A study on the effects of various xanthine derivatives, including 8-phenyltheophylline, demonstrates that specific xanthine derivatives like XAC can be cardioselective adenosine antagonists. This implies potential applications in cardiovascular therapeutics, where adenosine receptor antagonism is desired (Fredholm et al., 1987).

Metabolic Activation in Carcinogenesis

Human cytochrome P-450PA (P-450IA2) is responsible for the hepatic 3-demethylation of caffeine and N-oxidation of carcinogenic arylamines. Understanding the role of cytochrome P-450PA in caffeine metabolism is crucial for characterizing arylamine N-oxidation phenotypes and assessing susceptibility to arylamine-induced cancers (Butler et al., 1989).

Antagonism at A1- and A2-Adenosine Receptors

1,3-Dialkyl-8-(p-sulfophenyl)xanthines, including derivatives of 8-phenylcaffeine, act as potent antagonists at A1- and A2-adenosine receptors. This suggests their potential therapeutic application in conditions where modulation of these receptors is beneficial (Daly et al., 1985).

Oxidation in Free Radical Mediated Processes

Caffeine and related methylxanthines undergo oxidation in free radical-mediated processes, producing hydroxylated analogues and other oxidation products. This is relevant in understanding the impact of such processes in food and beverage stability and in assessing the effects of nutrient additives and supplements (Stadler et al., 1996).

Caffeine Biosynthesis

The study of 7-Methylxanthine Methyltransferase in coffee plants contributes to our understanding of caffeine biosynthesis. This is significant for agricultural and food sciences, particularly in relation to coffee and tea production (Ogawa et al., 2001).

Synthetic Transformations in Drug Design

Synthetic transformations of sesquiterpene lactones, including 8-(Aminoalkylamino)caffeine, have been studied for their high reactivity in Michael reactions. This opens up avenues for novel drug designs involving caffeine and related compounds (Reshetnikov et al., 2020).

Voltammetric Determination in Beverages

A study on the simultaneous determination of caffeine and paracetamol by square wave voltammetry at modified electrodes is relevant for analytical chemistry, particularly in quality control of beverages and pharmaceutical products (Tefera et al., 2016).

Future Directions

The future directions for caffeine and its derivatives are promising . Caffeine has been used in various applications, including metabolic phenotyping and liver function testing . There is also interest in using caffeine as a catalyst in diverse multicomponent reactions . The chemistry of caffeine and its applications for sustainable organic transformations could stimulate new thinking and open new avenues in this field .

properties

IUPAC Name

1,3,7-trimethyl-8-(3-phenylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-20-13-14(21(2)17(24)22(3)15(13)23)19-16(20)18-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQFDCUGMWKOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3-Phenylpropyl)Amino]Caffeine

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